![molecular formula C17H16N2O3S2 B2978904 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034253-71-7](/img/structure/B2978904.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include retrosynthetic analysis, which involves working backwards from the target molecule to determine possible precursors .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include studying its reactivity, stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances .Scientific Research Applications
Antibacterial and Antifungal Agents
Derivatives of 6-oxo-pyridine-3-carboxamide have been synthesized and evaluated for their antibacterial and antifungal properties. These derivatives have shown broad-spectrum antibacterial activity, being equipotent to standard drugs like Ampicillin and Gentamicin against tested bacteria. Additionally, compounds have been found to be equipotent to Amphotericin B against Aspergillus fumigatus, indicating strong antifungal activity as well (El-Sehrawi et al., 2015).
Antimicrobial Agents
A series of compounds including quinazolinone and 4-thiazolidinone derivatives have been investigated for their in vitro antibacterial and antifungal activities. These compounds, through their structural motifs, have shown effectiveness against a range of microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting their potential as antimicrobial agents (Desai et al., 2011).
Cancer Research
Substituted dihydropyridine carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily, which is implicated in cancer progression. These compounds have demonstrated efficacy in inhibiting tumor growth in preclinical models, making them potential candidates for cancer therapy (Schroeder et al., 2009).
Organic Synthesis and Material Science
Compounds related to dihydropyridines have been utilized in organic synthesis and material science for the synthesis of novel polymers and materials. For instance, hyperbranched aromatic polyimides have been prepared using related monomers, showcasing the utility of these chemical structures in developing new materials with potential applications in electronics and coatings (Yamanaka et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-19-7-2-3-12(17(19)22)16(21)18-9-13(20)15-5-4-14(24-15)11-6-8-23-10-11/h2-8,10,13,20H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHLDHVRRGIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


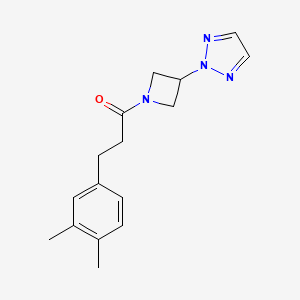
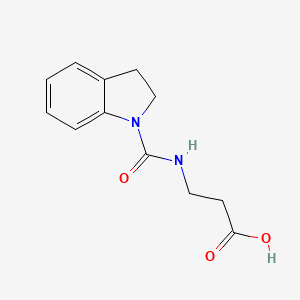
![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)
![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)
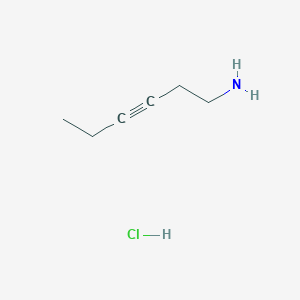
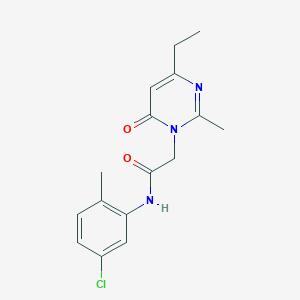
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)
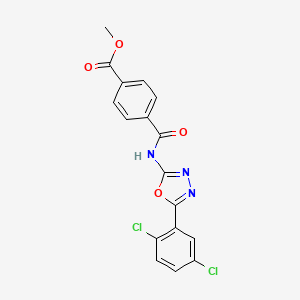
![1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2978835.png)
![1-(3-Chlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2978838.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978840.png)
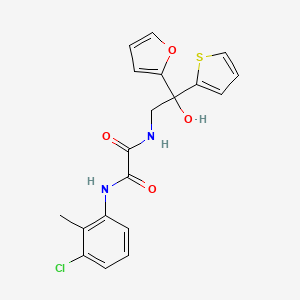
![3-(4-Methylbenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2978843.png)